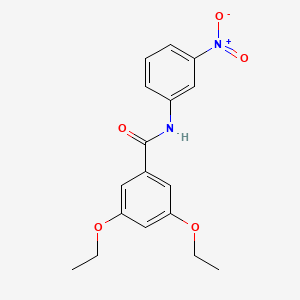

3,5-diethoxy-N-(3-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3,5-diethoxy-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-3-23-15-8-12(9-16(11-15)24-4-2)17(20)18-13-6-5-7-14(10-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICWFPODDFRXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-(3-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 3,5-diethoxybenzamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Amidation: The nitrated product is then reacted with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium ethoxide, various nucleophiles.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 3,5-diethoxy-N-(3-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,5-diethoxybenzoic acid and 3-nitroaniline.

Scientific Research Applications

3,5-diethoxy-N-(3-nitrophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(3-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility :

- 3,5-Diethoxy-N-(3-nitrophenyl)benzamide : The diethoxy substituents increase lipophilicity compared to analogs with smaller groups (e.g., methoxy or hydroxy). This may enhance membrane permeability but reduce aqueous solubility.

- 5-Bromo-2-(2-(3-nitrophenyl)-2-oxoethoxy)benzamide () : A bromine atom and oxyethoxy bridge add steric bulk and polarity, likely reducing logP compared to the diethoxy analog .

Thermal Stability :

- Triazine-linked benzamides () exhibit melting points (m.p.) between 137–176°C, influenced by hydrogen bonding and aromatic stacking. The diethoxy compound’s m.p. is expected to align with this range, though ethoxy groups may lower it slightly due to reduced crystallinity .

Spectroscopic Characterization

Data Table: Key Properties of Selected Benzamide Derivatives

Q & A

Basic: What are the recommended synthetic routes for 3,5-diethoxy-N-(3-nitrophenyl)benzamide, and what critical reaction parameters influence yield?

Answer:

The synthesis of nitro-substituted benzamides typically involves coupling a benzoyl chloride derivative with an aniline under Schotten-Baumann conditions or using coupling agents like DCC/DMAP. For this compound:

- Start with 3,5-diethoxybenzoic acid, convert it to the acid chloride using thionyl chloride or oxalyl chloride.

- React with 3-nitroaniline in anhydrous dichloromethane or THF, with a base (e.g., triethylamine) to scavenge HCl.

- Key parameters: Reaction temperature (0–5°C to prevent side reactions), stoichiometric excess of acid chloride (1.2–1.5 equiv), and anhydrous conditions to avoid hydrolysis .

- Purification via recrystallization (methanol/chloroform mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product.

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

Answer:

- NMR : Use DMSO-d6 or CDCl3 to resolve ethoxy (-OCH2CH3) and nitro (-NO2) group effects. Expect:

- ¹H NMR : Two triplets for ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2), aromatic protons (δ 7.5–8.5 ppm for nitroaryl).

- ¹³C NMR : Peaks at δ 160–165 ppm (amide C=O), δ 140–150 ppm (nitroaryl carbons).

- IR : Confirm amide C=O stretch (~1660 cm⁻¹) and nitro group asymmetrical/symmetrical stretches (~1520 and ~1340 cm⁻¹) .

- MS : Look for molecular ion [M+H]+ via ESI-MS. Fragmentation patterns should include loss of ethoxy groups (m/z -45) and nitro moiety (m/z -46) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound, such as disordered ethoxy groups?

Answer:

- Use SHELXL for refinement: Apply restraints to bond lengths/angles of disordered ethoxy groups and refine occupancy factors.

- Validate with Mercury CSD 2.0 to compare packing patterns and hydrogen-bonding networks against similar structures (e.g., nitrobenzamides in the Cambridge Structural Database).

- Employ TWINABS for twinned crystals if data shows high Rint values (>0.1). Multi-scan corrections (e.g., SADABS) can mitigate absorption effects in polar solvents .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound, and how can false positives be minimized?

Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a nitroreductase-deficient strain to assess nitro group-specific toxicity .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Pre-treat with antioxidants (e.g., NAC) to distinguish ROS-mediated vs. direct apoptotic effects.

- False-positive mitigation : Run parallel assays with the des-nitro analog to isolate nitro group contributions. Use LC-MS to confirm compound stability under assay conditions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to nitroreductases or DNA topoisomerases. Parameterize the nitro group’s partial charges using DFT (B3LYP/6-31G*).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Monitor hydrogen bonds between the amide group and active-site residues (e.g., Arg/Tyr).

- Validate with experimental Compare predicted binding affinities with SPR or ITC results .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

Answer:

- Use mixed solvents: Ethanol/water (7:3) or chloroform/n-hexane (1:1) for slow evaporation.

- Avoid polar aprotic solvents (DMF, DMSO) due to high solubility. Crystallization at 4°C enhances crystal quality.

- For X-ray studies, grow crystals via vapor diffusion (e.g., dichloromethane layered with hexane) .

Advanced: How can researchers address discrepancies in spectroscopic data between synthetic batches of this compound?

Answer:

- NMR comparison : Overlay spectra in identical solvents. Check for residual starting materials (e.g., 3-nitroaniline δ 6.8–7.1 ppm).

- HPLC-MS : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities. Quantify by area normalization.

- Thermogravimetric analysis (TGA) : Identify solvent/moisture content differences (>2% weight loss below 150°C indicates hydration) .

Basic: What safety precautions are essential when handling this compound due to its nitro and amide groups?

Answer:

- Nitro group hazards : Avoid friction/heat (risk of decomposition). Store in amber vials at –20°C under inert gas (N2/Ar).

- Amide stability : Use PPE (nitrile gloves, respirator) to prevent inhalation of fine powders. Work in a fume hood during synthesis.

- Waste disposal : Neutralize with 10% NaOH before incineration to degrade nitro compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.